molecular formula C14H22BNO3S B6342318 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1417631-06-1

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B6342318
CAS No.: 1417631-06-1
M. Wt: 295.2 g/mol
InChI Key: UYXOJLYIUABMCV-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a cyclopentyloxy group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopentyloxy and boronic ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the cyclopentyloxy group through nucleophilic substitution. The boronic ester group is then introduced via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the cross-coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The boronic ester group can be reduced to form the corresponding borane.

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borane derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for the synthesis of pharmaceutical compounds.

    Industry: Used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole: Similar structure but with a benzothiazole ring.

    2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: Similar structure but with an imidazole ring.

Uniqueness

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the combination of the thiazole ring with the cyclopentyloxy and boronic ester groups, which provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOJLYIUABMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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